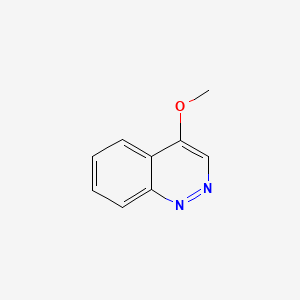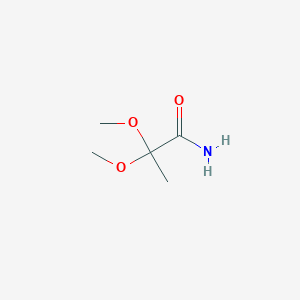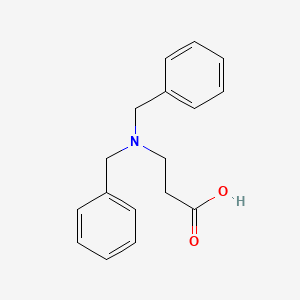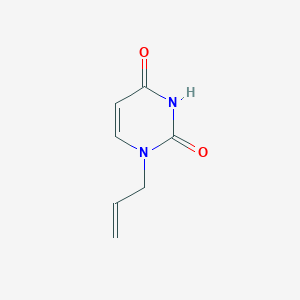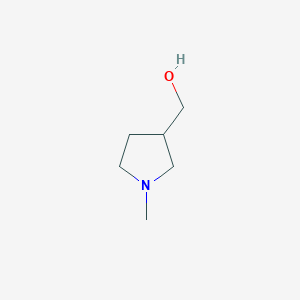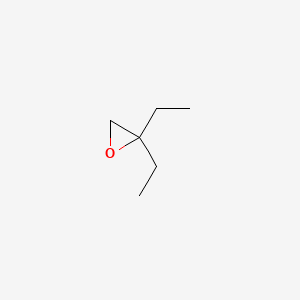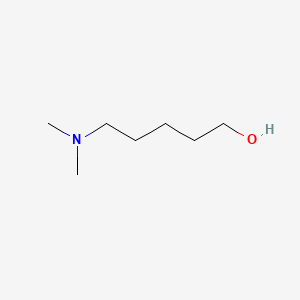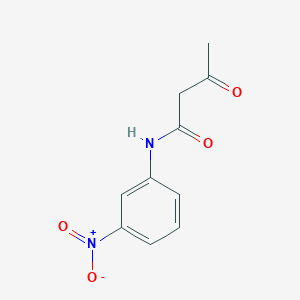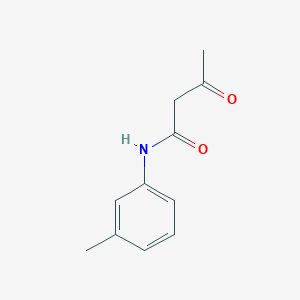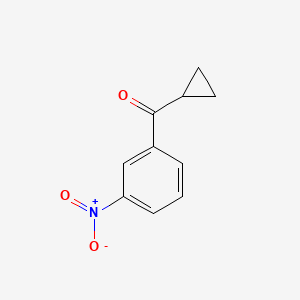
2,2',3,3',5,5',6,6'-Octachlorobiphenyl
描述
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned in the 1970s due to their environmental persistence and harmful health effects .
作用机制
Target of Action
The primary target of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is the Estrogen receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound affects the regulation of eukaryotic gene expression and impacts cellular proliferation and differentiation in target tissues . This is likely to play an important role in the development and maturation of many tissues .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl’s action involve the regulation of estrogen receptor activity by metabolizing free estradiol . This results in changes in gene expression and impacts cellular proliferation and differentiation .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl. As a member of the PCBs, this compound was banned in the 1970s due to its bioaccumulation and harmful health effects .
生化分析
Biochemical Properties
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . The interaction with these enzymes can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression and disruption of normal cellular functions .
Cellular Effects
The effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . Furthermore, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can disrupt calcium homeostasis, leading to altered cell signaling and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the AhR, which leads to the activation of the receptor and subsequent changes in gene expression . This activation can result in the induction of phase I and phase II detoxification enzymes, which are involved in the metabolism of xenobiotics. Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can inhibit or activate various enzymes, leading to disruptions in normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that continuous exposure to 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can result in chronic toxicity, including liver damage and carcinogenic effects . The stability and persistence of this compound make it a significant concern in environmental and health studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical changes, while higher doses can lead to more severe toxic effects . For example, high doses of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl have been associated with liver damage, immunotoxicity, and reproductive toxicity in animal studies . These findings highlight the importance of understanding the dose-response relationship to assess the potential risks of exposure.
Metabolic Pathways
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolism of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is a critical factor in determining its toxicity and persistence in biological systems.
Transport and Distribution
The transport and distribution of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl within cells and tissues are influenced by its lipophilic nature . This compound can readily cross cell membranes and accumulate in lipid-rich tissues, such as adipose tissue and the liver . Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can bind to transport proteins, facilitating its distribution throughout the body . The accumulation of this compound in specific tissues can lead to localized toxic effects and long-term health risks.
Subcellular Localization
The subcellular localization of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is primarily within the lipid bilayers of cellular membranes . This localization can affect the fluidity and integrity of the membranes, leading to disruptions in cellular functions . Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The presence of this compound in specific subcellular compartments can influence its biochemical and toxicological effects.
准备方法
Synthetic Routes and Reaction Conditions
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline . The reaction involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of PCBs, including 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The process was designed to produce mixtures of different PCB congeners, which were then separated and purified .
化学反应分析
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: PCBs can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: Reduction of PCBs can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids and other chlorinated aromatic compounds.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
科学研究应用
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl has been studied extensively in various fields:
相似化合物的比较
Similar Compounds
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl (PCB 201)
- 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl (PCB 195)
- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl (PCB 194)
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical properties, environmental persistence, and biological activity. Compared to other PCBs, it has a higher degree of chlorination, making it more resistant to degradation and more likely to bioaccumulate .
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOPEORRMSDUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074132 | |
| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-99-4 | |
| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79G6GKQ4GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the vapor pressure of 2,2',3,3',5,5',6,6'-Octachlorobiphenyl?
A1: Vapor pressure is a crucial parameter for understanding the potential for a chemical to volatilize and enter the atmosphere. This is particularly relevant for this compound as it can exist in the gaseous phase and be transported long distances in the environment []. By determining its vapor pressure, researchers can model its distribution and persistence in the environment.
Q2: How does the slow-stirring method contribute to the accurate determination of the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals like this compound?
A2: Highly hydrophobic chemicals like this compound tend to have very high Pow values, making their accurate determination challenging with traditional methods. The slow-stirring method overcomes this challenge by employing a gentle and prolonged stirring process. This minimizes the formation of emulsions and allows for a more accurate measurement of the equilibrium distribution of the chemical between the n-octanol and water phases, leading to a more reliable determination of its Pow []. This method is particularly valuable for assessing the bioaccumulation potential of highly hydrophobic pollutants like this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


